molecular formula C23H49O3P B12337988 Heptyl bis(6-methylheptyl) phosphite

Heptyl bis(6-methylheptyl) phosphite

Cat. No.: B12337988
M. Wt: 404.6 g/mol
InChI Key: LTRYFZIFPQECKF-UHFFFAOYSA-N
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Description

Heptyl bis(6-methylheptyl) phosphite is an organophosphorus compound characterized by a central phosphorus atom bonded to one heptyl group and two 6-methylheptyl groups via phosphite (P-O) linkages. Its molecular formula is C₂₂H₄₅O₃P, with a molecular weight of approximately 382.52 g/mol (based on analogous structures in ). This compound is primarily utilized as a stabilizer or flame retardant in polymer formulations, where its branched alkyl chains enhance solubility in organic matrices and improve thermal stability.

Properties

Molecular Formula

C23H49O3P

Molecular Weight

404.6 g/mol

IUPAC Name

heptyl bis(6-methylheptyl) phosphite

InChI

InChI=1S/C23H49O3P/c1-6-7-8-9-14-19-24-27(25-20-15-10-12-17-22(2)3)26-21-16-11-13-18-23(4)5/h22-23H,6-21H2,1-5H3

InChI Key

LTRYFZIFPQECKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOP(OCCCCCC(C)C)OCCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl bis(6-methylheptyl) phosphite can be synthesized through the reaction of heptanol with phosphorus trichloride or phosphorus tribromide in the presence of a hydrocarbon tertiary amine. The reaction typically occurs at temperatures ranging from -30°C to 200°C, with a preferred range of 15°C to 65°C . The process involves the selective extraction of the trialkyl phosphite from the reaction mixture using an aliphatic or cycloaliphatic hydrocarbon as the extraction solvent .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Heptyl bis(6-methylheptyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates or phosphonates.

    Reduction: It can be reduced to form phosphines.

    Substitution: The alkyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include phosphates, phosphonates, and substituted phosphites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptyl bis(6-methylheptyl) phosphite has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used as an antioxidant in polymer stabilization and as a flame retardant in various materials.

Mechanism of Action

The mechanism of action of heptyl bis(6-methylheptyl) phosphite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, thereby preventing the degradation of polymers and other materials. The compound’s reactivity in hydroperoxide reduction decreases with increasing electron-acceptor ability and bulk of the groups bound to phosphorus . The formation of acidic hydrogen phosphates during the reaction enhances its antioxidant properties.

Comparison with Similar Compounds

Comparison with Similar Phosphite Compounds

The following analysis compares Heptyl bis(6-methylheptyl) phosphite with structurally analogous phosphites, focusing on molecular properties, reactivity, and industrial applications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
This compound C₂₂H₄₅O₃P 382.52 Heptyl, two 6-methylheptyl groups Branched alkyl chains enhance thermal stability and polymer compatibility
Diisooctyl phenyl phosphite C₂₂H₃₉O₃P 382.52 Phenyl, two 6-methylheptyl groups Aromatic phenyl group increases antioxidative activity
Phenyl diisodecyl phosphite C₂₆H₄₇O₃P 438.62 Phenyl, two isodecyl groups Longer alkyl chains improve hydrolytic stability
Diisooctyl phosphonate C₁₆H₃₅O₃P 306.42 Two 6-methylheptyl groups Phosphonate (P=O) group increases resistance to hydrolysis

Key Observations :

  • Branching vs. Chain Length : The 6-methylheptyl substituents in this compound provide steric hindrance, reducing hydrolysis rates compared to linear alkyl phosphites. However, phenyl-substituted analogs (e.g., diisooctyl phenyl phosphite) exhibit superior antioxidative properties due to aromatic resonance stabilization.
  • Phosphite vs. Phosphonate : Phosphonates (e.g., diisooctyl phosphonate) are more oxidation-resistant but less effective as radical scavengers compared to phosphites.
This compound
  • Primary Use: Acts as a flame retardant in ethylene-propylene-diene monomer (EPDM) rubber, where it decomposes under heat to release phosphorus-containing radicals that quench combustion intermediates.
  • Synergistic Effects : Often combined with antioxidants (e.g., Everfos-168) to enhance melt-processing stability in polypropylene and automotive thermoplastics.
Diisooctyl Phenyl Phosphite
  • Primary Use : Serves as a stabilizer in PVC and polyolefins, leveraging its phenyl group to scavenge alkoxy radicals and prevent chain scission.
Phenyl Diisodecyl Phosphite
  • Primary Use : Utilized in high-temperature polymer processing due to its long isodecyl chains, which delay thermal degradation.

Reactivity and Stability

  • Hydrolysis Resistance : this compound demonstrates moderate hydrolysis resistance, outperforming linear alkyl phosphites but underperforming phosphonates.
  • Thermal Decomposition : Pyrolysis of this compound generates bis(6-methylheptyl)-dihydrogen diphosphate , a key intermediate in flame-retardant mechanisms. In contrast, phenyl-substituted phosphites produce aromatic byproducts (e.g., 2-tert-butyl-3,4,5,6-tetrahydropyridine), which may affect polymer odor.

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